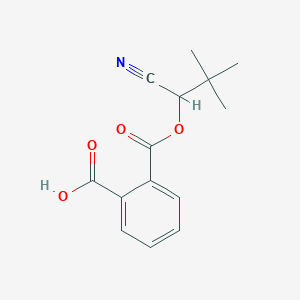![molecular formula C17H11F2NO2 B12540754 Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl- CAS No. 143222-20-2](/img/structure/B12540754.png)
Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is a complex organic compound characterized by its spiro structure, which involves a fluorene moiety connected to a pyrrolidine ring This compound is notable for its unique three-dimensional architecture, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to introduce the fluorene moiety. This reaction is performed under conditions that include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry
In the industrial sector, Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties contribute to the performance of these devices .
Mecanismo De Acción
The mechanism of action of Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics and optoelectronic devices.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: Investigated for its pharmacological properties and potential therapeutic applications.
Uniqueness
Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
143222-20-2 |
|---|---|
Fórmula molecular |
C17H11F2NO2 |
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
2,7-difluoro-4-methylspiro[fluorene-9,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C17H11F2NO2/c1-8-4-10(19)6-13-15(8)11-3-2-9(18)5-12(11)17(13)7-14(21)20-16(17)22/h2-6H,7H2,1H3,(H,20,21,22) |
Clave InChI |
YCWBMJWNEPSBIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(C24CC(=O)NC4=O)C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


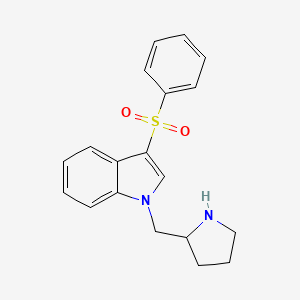
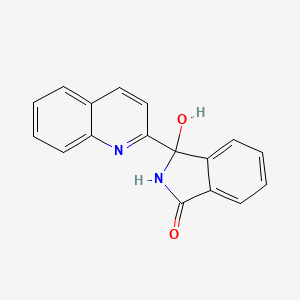
methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)

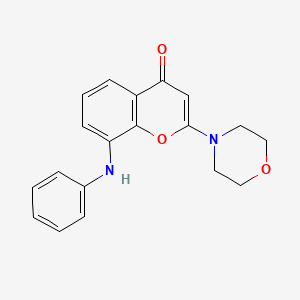
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
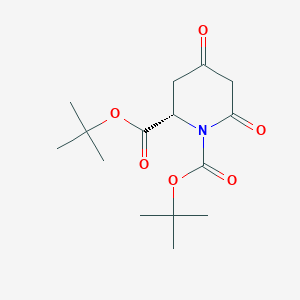
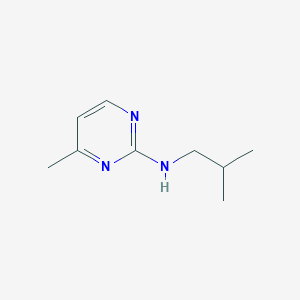
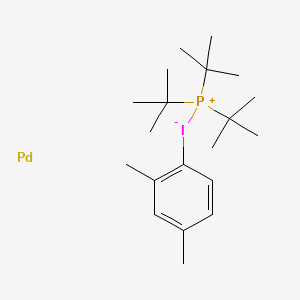
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

